6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Nucleophilic Aromatic Substitution C–C Bond Formation 7-Azaindole Derivatization

6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic building block based on the 7-azaindole scaffold, featuring a chlorine atom at the 6-position and a nitro group at the 4-position of the fused pyrrolo[2,3-b]pyridine core. It is supplied as an off-white to pale-yellow solid with a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol, typically at 95% purity.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 688781-87-5
Cat. No. B1369609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
CAS688781-87-5
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10)
InChIKeyOOHNIAVMKNEEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 688781-87-5): Core Properties and Procurement Benchmarks


6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic building block based on the 7-azaindole scaffold, featuring a chlorine atom at the 6-position and a nitro group at the 4-position of the fused pyrrolo[2,3-b]pyridine core . It is supplied as an off-white to pale-yellow solid with a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol, typically at 95% purity . Its empirical physicochemical profile includes a boiling point of 393.3±37.0 °C at 760 mmHg, a density of 1.7±0.1 g/cm³, a flash point of 191.6±26.5 °C, a polar surface area of 74.5 Ų, and a calculated logP of 2.52, which together define its handling and storage requirements [1].

Why 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Simple Analogs in Synthetic Workflows


The 4-nitro substituent in 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine serves as a dual-function handle: it strongly activates the pyridine ring for nucleophilic aromatic substitution (SₙAr) while also functioning as a superior leaving group. Attempting to replace it with the commonly available 4,6-dichloro analog (CAS 65742-63-3) or the 4-unsubstituted 6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-27-2) leads to dramatically different reactivity outcomes, particularly with carbon nucleophiles where the 4-chloro derivative fails completely [1]. The unique electronic interplay between the 6-chloro and 4-nitro groups cannot be emulated by single-substituent or regioisomeric analogs, making direct substitution unreliable without re-optimizing reaction conditions.

Quantitative Differentiation of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine Against Closest Analogs


Carbon Nucleophile SₙAr: 93% Yield vs. 0% for the 4-Chloro Analog

In a direct head-to-head comparison under identical conditions, the SEM-protected 6-chloro-4-nitro derivative (4b) reacted with the sodium salt of methyl 2-(4-nitro-2-fluorophenyl)acetate to give the 4-benzyl product in 93% isolated yield. The 4-chloro analogue (4a) afforded 0% yield, with no product detected [1]. This represents a categorical reactivity difference—the reaction does not proceed at all with the chloro leaving group, making the 4-nitro compound uniquely capable of enabling this C–C bond-forming transformation.

Nucleophilic Aromatic Substitution C–C Bond Formation 7-Azaindole Derivatization

Phenolate SₙAr: Consistently Higher Yields with 4-Nitro vs. 4-Chloro Leaving Group

When reacting with phenolates, the 4-nitro derivative 4b outperformed the 4-chloro analogue 4a in every comparable entry. For 4-hydroxybenzonitrile, 4b gave 71% isolated yield versus 49% for 4a, a 22 percentage-point increase [1]. For 4-amino-2-fluorophenol under optimized SEM-protected conditions, 4b yielded the diarylether in 88% yield [1]. The authors explicitly noted that 'the 4-nitro derivative 4b produced better yields than the 4-chloro analogue 4a, when phenols carrying electron-withdrawing groups were used' [1].

SNAr Diaryl Ether Synthesis 7-Azaindole

Electronic Activation: The Nitro Group's Dual Role in Regioselective Functionalization

The 4-nitro group exerts a powerful electron-withdrawing effect (Hammett σₚ = 0.78) that is substantially stronger than the 4-chloro substituent (σₚ = 0.23), translating into enhanced activation of the pyridine ring toward nucleophilic attack [1]. This electronic bias ensures that nucleophilic substitution occurs exclusively at the 4-position, leaving the 6-chloro substituent intact for subsequent orthogonal functionalization. The 4,6-dichloro analog, by contrast, presents two competing leaving groups of comparable reactivity, risking regioisomeric mixtures under SₙAr conditions [1].

Electronic Effects Regioselectivity Hammett Analysis

High-Value Application Scenarios for 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine Based on Verified Differentiation


Medicinal Chemistry: Late-Stage C-4 Carbon Functionalization in Kinase Inhibitor Programs

When a medicinal chemistry campaign requires installation of carbon-based substituents at the 4-position of the 7-azaindole scaffold—such as benzyl, heteroarylmethyl, or cyanoalkyl groups—6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine enables transformations that are completely inaccessible with the 4,6-dichloro analog, which gave 0% yield under identical conditions [1]. This capability is critical for SAR exploration of ATP-competitive kinase inhibitors where the 4-position directly interacts with the hinge region or solvent front.

Parallel Library Synthesis: Higher Yields Reduce Cost Per Compound

In array synthesis of 4-O-aryl-7-azaindole libraries, the 4-nitro building block consistently delivers yields 22–93 percentage points higher than the 4-chloro counterpart, depending on the nucleophile [1]. Procurement of the 4-nitro compound translates directly into fewer failed reactions, reduced chromatography burden, and higher final compound delivery rates in a 96-well plate format.

Orthogonal Sequential Derivatization: Nitro Reduction Followed by 6-Chloro Cross-Coupling

The strong regiochemical bias of the 4-nitro group ensures that the first SₙAr step occurs exclusively at C-4. Subsequent reduction of the nitro group to an amine opens a second diversification point, while the intact 6-chloro substituent can then participate in metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) [1]. This stepwise orthogonality is not available with the 4,6-dichloro analog where both halogens compete in cross-coupling steps.

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